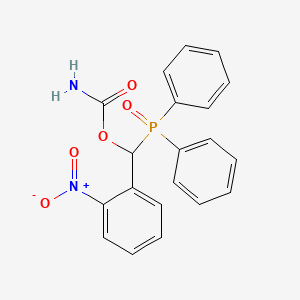![molecular formula C24H17FN2O4 B5120773 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)
5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis. This compound has also been shown to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility and stability, which can affect its efficacy and reproducibility in experiments.
Orientations Futures
There are several future directions for the study of 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. These include the development of more stable and soluble analogs of this compound, the study of its efficacy in combination with other anti-cancer agents, and the investigation of its potential applications in other diseases, such as viral infections and autoimmune disorders.
In conclusion, 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has shown potential for the treatment of cancer and other diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions have been extensively studied and continue to be an area of active research.
Méthodes De Synthèse
The synthesis method for 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-fluorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a base, followed by the reaction of the resulting Schiff base with barbituric acid in the presence of a catalyst. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4/c25-21-9-5-4-6-17(21)15-31-19-12-10-16(11-13-19)14-20-22(28)26-24(30)27(23(20)29)18-7-2-1-3-8-18/h1-14H,15H2,(H,26,28,30)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOJQDKZJORTAP-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4F)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)

![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)


![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)